3-[(4-Chlorophenyl)(phenyl)methyl]-1-methyl-1,2,5,6-tetrahydro-1,2,4-triazine
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Overview
Description
3-[(4-Chlorophenyl)(phenyl)methyl]-1-methyl-1,2,5,6-tetrahydro-1,2,4-triazine is a heterocyclic compound that contains a triazine ring substituted with a 4-chlorophenyl and a phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-[(4-Chlorophenyl)(phenyl)methyl]-1-methyl-1,2,5,6-tetrahydro-1,2,4-triazine typically involves the reaction of piperazine with 4-chlorobenzaldehyde under controlled conditions . The reaction is carried out in the presence of a suitable solvent, such as dichloromethane, and a catalyst to facilitate the formation of the triazine ring.
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions: 3-[(4-Chlorophenyl)(phenyl)methyl]-1-methyl-1,2,5,6-tetrahydro-1,2,4-triazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under specific conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups onto the aromatic rings.
Scientific Research Applications
3-[(4-Chlorophenyl)(phenyl)methyl]-1-methyl-1,2,5,6-tetrahydro-1,2,4-triazine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-[(4-Chlorophenyl)(phenyl)methyl]-1-methyl-1,2,5,6-tetrahydro-1,2,4-triazine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting antiproliferative activity .
Comparison with Similar Compounds
4-Chloro-3-methylphenol: A compound with similar aromatic substitution patterns.
Diethyl (((4-chlorophenyl)amino)(phenyl)methyl)phosphonate: Another compound with a 4-chlorophenyl group.
Uniqueness: 3-[(4-Chlorophenyl)(phenyl)methyl]-1-methyl-1,2,5,6-tetrahydro-1,2,4-triazine is unique due to its triazine ring structure, which imparts distinct chemical and biological properties
Properties
CAS No. |
22201-94-1 |
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Molecular Formula |
C17H18ClN3 |
Molecular Weight |
299.8 g/mol |
IUPAC Name |
3-[(4-chlorophenyl)-phenylmethyl]-1-methyl-5,6-dihydro-2H-1,2,4-triazine |
InChI |
InChI=1S/C17H18ClN3/c1-21-12-11-19-17(20-21)16(13-5-3-2-4-6-13)14-7-9-15(18)10-8-14/h2-10,16H,11-12H2,1H3,(H,19,20) |
InChI Key |
MNWSPCCGBNBSCU-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCN=C(N1)C(C2=CC=CC=C2)C3=CC=C(C=C3)Cl |
Origin of Product |
United States |
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